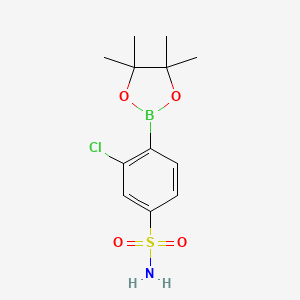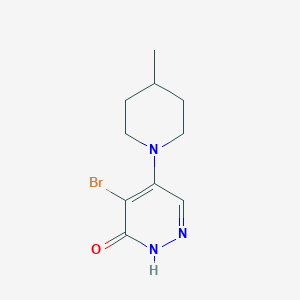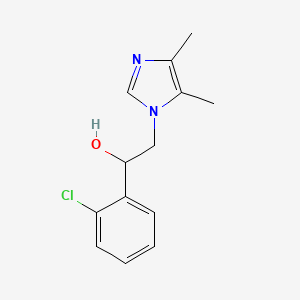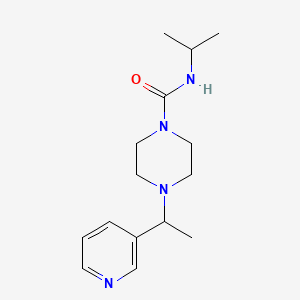![molecular formula C16H18FN3O B7596137 1-[4-(7-Fluoroquinolin-4-yl)piperazin-1-yl]propan-1-one](/img/structure/B7596137.png)
1-[4-(7-Fluoroquinolin-4-yl)piperazin-1-yl]propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(7-Fluoroquinolin-4-yl)piperazin-1-yl]propan-1-one, also known as FQPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of piperazine derivatives and has been found to have various biochemical and physiological effects. In
Applications De Recherche Scientifique
1-[4-(7-Fluoroquinolin-4-yl)piperazin-1-yl]propan-1-one has been extensively studied for its potential applications in scientific research. One of the primary applications of this compound is in the field of neuroscience. This compound has been found to act as a potent and selective inhibitor of the serotonin transporter (SERT). This property makes it a valuable tool for studying the role of SERT in various neurological disorders, including depression, anxiety, and addiction.
Mécanisme D'action
The mechanism of action of 1-[4-(7-Fluoroquinolin-4-yl)piperazin-1-yl]propan-1-one involves the inhibition of SERT. SERT is a protein that is responsible for the reuptake of serotonin into presynaptic neurons. By inhibiting SERT, this compound increases the concentration of serotonin in the synaptic cleft, leading to increased neurotransmission. This property of this compound has been found to be beneficial in various neurological disorders.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. In addition to its role as a selective inhibitor of SERT, this compound has been found to modulate the activity of other neurotransmitter transporters, including the dopamine transporter (DAT) and the norepinephrine transporter (NET). This compound has also been found to have anxiolytic and antidepressant-like effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
1-[4-(7-Fluoroquinolin-4-yl)piperazin-1-yl]propan-1-one has several advantages for use in lab experiments. It is a highly selective inhibitor of SERT, making it a valuable tool for studying the role of SERT in various neurological disorders. This compound is also relatively easy to synthesize, and the yield of the compound obtained from the synthesis reaction is high. However, this compound has some limitations for lab experiments. It has a short half-life, which can make it difficult to use in long-term studies. Additionally, this compound has poor solubility in water, which can make it challenging to administer to animals.
Orientations Futures
There are several future directions for the study of 1-[4-(7-Fluoroquinolin-4-yl)piperazin-1-yl]propan-1-one. One area of research is the development of this compound analogs with improved properties, such as increased solubility and longer half-life. Another area of research is the investigation of this compound's effects on other neurotransmitter systems, such as the glutamate and GABA systems. Finally, this compound could be studied for its potential therapeutic applications in various neurological disorders, including depression, anxiety, and addiction.
Conclusion
In conclusion, this compound is a chemical compound that has been extensively studied for its potential applications in scientific research. The synthesis of this compound involves the reaction of 7-fluoroquinoline with piperazine and propanone. This compound has been found to act as a potent and selective inhibitor of the serotonin transporter (SERT), making it a valuable tool for studying the role of SERT in various neurological disorders. This compound has several advantages for use in lab experiments, but it also has some limitations. There are several future directions for the study of this compound, including the development of this compound analogs with improved properties and the investigation of this compound's effects on other neurotransmitter systems.
Méthodes De Synthèse
The synthesis of 1-[4-(7-Fluoroquinolin-4-yl)piperazin-1-yl]propan-1-one involves the reaction of 7-fluoroquinoline with piperazine and propanone. The reaction is carried out under specific conditions, including the use of a catalyst and a solvent. The yield of this compound obtained from this reaction is high, and the purity of the compound can be improved through various purification techniques.
Propriétés
IUPAC Name |
1-[4-(7-fluoroquinolin-4-yl)piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O/c1-2-16(21)20-9-7-19(8-10-20)15-5-6-18-14-11-12(17)3-4-13(14)15/h3-6,11H,2,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBEBLZFBDJAPCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=C3C=CC(=CC3=NC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(1-benzyl-1H-imidazol-2-yl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B7596081.png)



![N-[(2-fluorophenyl)-(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-2-phenoxyacetamide](/img/structure/B7596097.png)
![3-(1-Oxo-1,4-thiazinan-4-yl)-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B7596105.png)

![3-[(4,5-Dimethylimidazol-1-yl)methyl]-5-ethyl-1,2,4-oxadiazole](/img/structure/B7596126.png)

![2-[(4,5-Dimethylimidazol-1-yl)methyl]-5-propan-2-yl-1,3,4-oxadiazole](/img/structure/B7596144.png)
![2-[4-(7-Fluoroquinolin-4-yl)-1,4-diazepan-1-yl]pyridine-3-carbonitrile](/img/structure/B7596150.png)

![3-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-one](/img/structure/B7596166.png)